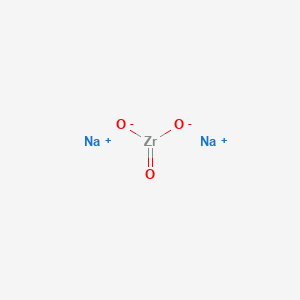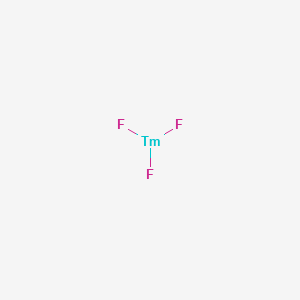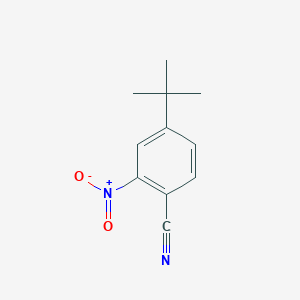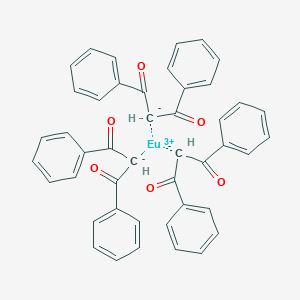
Sodium N-phenylglycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium N-phenylglycinate, also known as this compound, is a compound with the chemical formula C8H8NNaO2. It is characterized by the presence of a phenyl group attached to the nitrogen atom of glycine, making it a unique derivative of glycine. This compound appears as a white crystalline solid and is highly soluble in water, forming a clear solution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N-phenylglycinate can be achieved through several methods. One common approach involves the reaction of N-phenylglycine with a base such as sodium hydroxide. The reaction typically proceeds as follows:
- Dissolve N-phenylglycine in water.
- Add sodium hydroxide to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Filter the resulting solution to remove any impurities.
- Evaporate the solvent to obtain the crystalline product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize energy consumption and waste generation .
Chemical Reactions Analysis
Types of Reactions
Sodium N-phenylglycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-phenylglycine derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-phenylglycine oxide, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
Sodium N-phenylglycinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an anti-inflammatory agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of Sodium N-phenylglycinate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it has been shown to inhibit the expression of pro-inflammatory cytokines by modulating the nuclear factor kappa B (NF-κB) pathway . Additionally, it can interact with glycine receptors and transporters, influencing cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
N-Phenylglycine: Similar in structure but lacks the sodium salt component.
Glycine: The parent compound without the phenyl group.
N-Phenylalanine: Contains a phenyl group but differs in the amino acid backbone.
Uniqueness
Sodium N-phenylglycinate is unique due to its combination of a phenyl group and a sodium salt, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
10265-69-7 |
|---|---|
Molecular Formula |
C8H8NNaO2 |
Molecular Weight |
173.14 g/mol |
IUPAC Name |
sodium;2-anilinoacetate |
InChI |
InChI=1S/C8H9NO2.Na/c10-8(11)6-9-7-4-2-1-3-5-7;/h1-5,9H,6H2,(H,10,11);/q;+1/p-1 |
InChI Key |
YEMGQZDWLLBIEY-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)NCC(=O)[O-].[Na+] |
Isomeric SMILES |
C1=CC=C(C=C1)NCC(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=O)[O-].[Na+] |
Key on ui other cas no. |
10265-69-7 |
Related CAS |
103-01-5 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Hydrazinylnaphtho[2,1-d]thiazole](/img/structure/B88570.png)







